
3-Phosphoglyceraldehyde
Übersicht
Beschreibung
3-Phosphoglyceraldehyde, also known as G3P or GAP, is an organic compound that plays a central role in several metabolic pathways in most living organisms . It is an intermediate in several metabolic pathways, including glycolysis and gluconeogenesis .
Synthesis Analysis
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate . In plants, glycolysis occurs in the cytosol and plastids, complicating the understanding of this essential process .Molecular Structure Analysis
The molecular structure of 3-Phosphoglyceraldehyde has been determined in several studies .Chemical Reactions Analysis
Glyceraldehyde 3-phosphate is involved in several chemical reactions. It is an intermediate in several metabolic pathways, including glycolysis .Physical And Chemical Properties Analysis
3-Phosphoglyceraldehyde has a molecular formula of CHOP, an average mass of 170.058 Da, and a monoisotopic mass of 169.998032 Da . It has a density of 1.9±0.1 g/cm3, a boiling point of 493.6±55.0 °C at 760 mmHg, and an enthalpy of vaporization of 87.6±6.0 kJ/mol .Wissenschaftliche Forschungsanwendungen
Glycolysis and Gluconeogenesis
3-PG is a central metabolite in the glycolytic pathway , where it is formed from the splitting of fructose 1,6-bisphosphate. It is also involved in gluconeogenesis , the process of generating glucose from non-carbohydrate substrates. This dual role makes 3-PG crucial for energy production and regulation in cells .
Apoptosis Regulation
Research has shown that 3-PG can play a key role in controlling cell fate by influencing apoptosis. It has been observed that 3-PG can inhibit caspase activity, which is essential for the execution phase of cell apoptosis. This suggests that 3-PG could be a potential target for therapeutic intervention in diseases where apoptosis is dysregulated .
Autophagy and Neurodegeneration
3-PG is also implicated in the process of autophagy, particularly in the context of neurodegenerative diseases. Studies have identified that glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which produces 3-PG, facilitates the macroautophagic degradation of protein aggregates, such as those found in Huntington’s disease . This highlights the potential of targeting 3-PG metabolism in treating such disorders.
Metabolic Control and Cancer
The levels of enzymes involved in the production and elimination of 3-PG, such as aldolase and GAPDH, are differentially expressed under various physiological conditions, including cancer. This indicates that 3-PG metabolism may be linked to cancer progression and could be explored as a biomarker or therapeutic target .
Energy Metabolism and Cell Survival
3-PG’s role in energy metabolism is closely tied to cell survival. The molecule is involved in the balance between glycolysis and ATP production, which is critical for maintaining cellular functions and preventing apoptosis under stress conditions .
Protein Synthesis and Folding
Lastly, 3-PG is part of the metabolic pathways that provide the energy necessary for protein synthesis and proper folding. Disruptions in these pathways can lead to protein misfolding and aggregation, which are features of several metabolic and neurodegenerative diseases .
Zukünftige Richtungen
Research into the role of 3-Phosphoglyceraldehyde in various biological processes is ongoing. For example, a study found that G3P homeostasis plays an important role in the growth and virulence factor production of Pseudomonas aeruginosa PAO1 . Another study suggested that GlpD, the key enzyme for G3P catabolism, is a potential therapeutic target for the prevention and treatment of infections by this pathogen .
Eigenschaften
IUPAC Name |
(2-hydroxy-3-oxopropyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJXRIRHZLFYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861814 | |
| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phosphoglyceraldehyde | |
CAS RN |
591-59-3, 142-10-9 | |
| Record name | 3-Phosphoglyceraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Glyceraldehyde 3-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-glyceraldehyde 3-phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHOSPHOGLYCERALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7466PL1110 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
- A: Beyond its role in energy production, 3-Phosphoglyceraldehyde can be siphoned off from glycolysis to generate precursors for various biosynthetic pathways, including serine biosynthesis [, ].
A: 3-Phosphoglyceraldehyde interacts with glyceraldehyde 3-phosphate dehydrogenase (GAPDH) [, , , ]. This interaction leads to the oxidation of 3-PGA to 1,3-bisphosphoglycerate, a high-energy compound that drives ATP synthesis in the subsequent step of glycolysis [, , , ].
A: The oxidation of 3-Phosphoglyceraldehyde by GAPDH is coupled with the reduction of NAD+ to NADH [, ]. This reaction contributes to maintaining the cellular redox balance and influences downstream metabolic processes dependent on NAD+/NADH levels [, , ].
- A: While specific spectroscopic data wasn't detailed in the provided research, 3-Phosphoglyceraldehyde can be characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals information about its structure and interactions with enzymes [].
- A: 3-Phosphoglyceraldehyde is a metabolic intermediate, not a catalyst. Its role is to be transformed within metabolic pathways [].
- A: Early research on 3-Phosphoglyceraldehyde was instrumental in elucidating the glycolytic pathway [, ]. This work laid the foundation for our understanding of central carbon metabolism and its regulation [, ].
- A: Research on 3-Phosphoglyceraldehyde extends beyond biochemistry and intersects with fields like plant biology, microbiology, and potentially medicine. Understanding its role in diverse organisms can offer insights into metabolic regulation, disease mechanisms, and potential therapeutic targets [, , , , , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



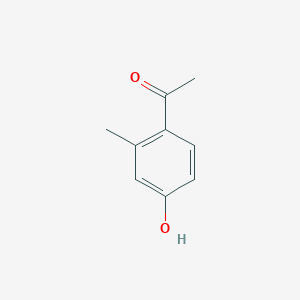
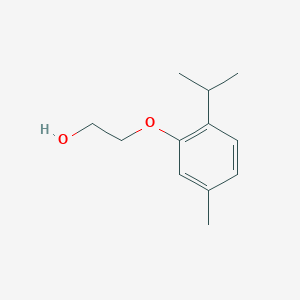
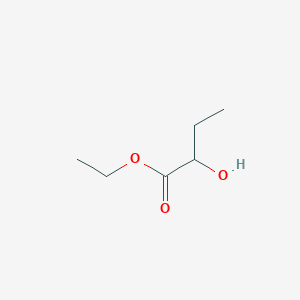
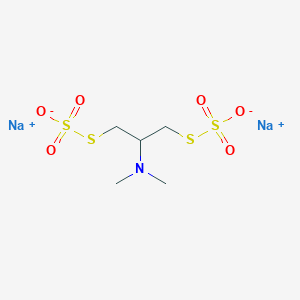
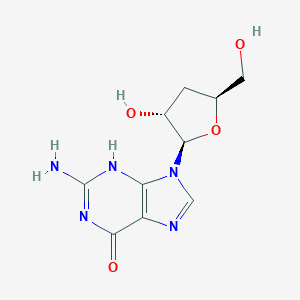

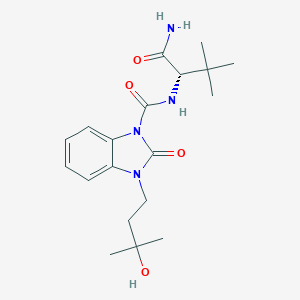

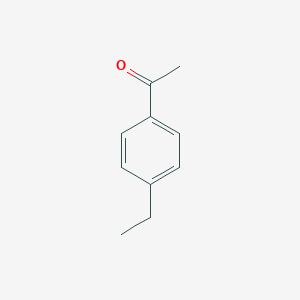
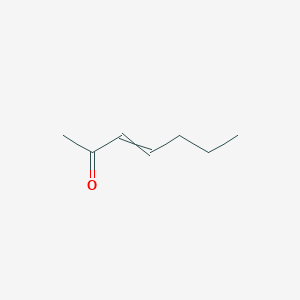
![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)
